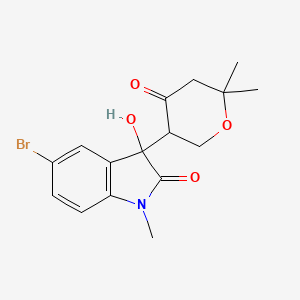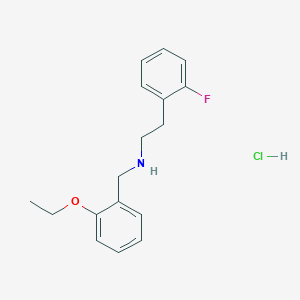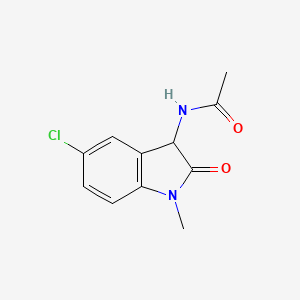![molecular formula C19H19Cl2NO4 B4167698 2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4167698.png)
2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly known as DADLE, which stands for [D-Ala2, D-Leu5] enkephalin. DADLE is a peptide that belongs to the class of opioids and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
DADLE acts by binding to the delta opioid receptor, which is a G protein-coupled receptor. When DADLE binds to the delta opioid receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the activation of potassium channels. This ultimately leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
DADLE has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are mediated by the activation of delta opioid receptors in the brain and spinal cord. DADLE has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DADLE in lab experiments is its potency and selectivity for the delta opioid receptor. This allows researchers to selectively activate the delta opioid receptor and study its effects. However, one limitation of using DADLE is its short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for the use of DADLE in scientific research. One area of interest is the development of new drugs that target the delta opioid receptor. Another area of interest is the study of the role of delta opioid receptors in the development of addiction and the potential use of DADLE in the treatment of addiction. Additionally, DADLE may have potential applications in the treatment of inflammatory diseases and other conditions that involve pain and inflammation.
Applications De Recherche Scientifique
DADLE has been extensively studied for its potential use in scientific research. One of the main applications of DADLE is in the study of opioid receptors. Opioid receptors are a class of receptors that are activated by opioids, such as morphine and heroin. DADLE is a potent agonist of the delta opioid receptor, and its use has allowed researchers to gain a better understanding of the role of delta opioid receptors in the body.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-24-17-7-12-5-6-22(10-13(12)8-18(17)25-2)19(23)11-26-16-4-3-14(20)9-15(16)21/h3-4,7-9H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRYKAEDZHHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-3-oxopropyl}benzamide](/img/structure/B4167617.png)
![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4167624.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B4167628.png)

![4-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4167643.png)
![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4167644.png)
![2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4167647.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4167648.png)
![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[1-(hydroxymethyl)propyl]propanamide](/img/structure/B4167654.png)


![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4167688.png)
![1-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)ethanone trifluoroacetate (salt)](/img/structure/B4167712.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4167720.png)